molecular formula C12H12N2O4 B8133530 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate

Cat. No.: B8133530
M. Wt: 248.23 g/mol
InChI Key: FHRZKQMKTYTCAS-UHFFFAOYSA-N
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Description

2-O-Ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate (CAS: 429690-46-0) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with ethyl and methyl ester groups at positions 2 and 5, respectively. Its safety data sheet (SDS) emphasizes its stability under recommended storage conditions, though detailed physicochemical properties (e.g., melting point, solubility) remain unreported .

The compound’s structural framework aligns with patented imidazo[1,2-a]pyridine derivatives investigated for therapeutic applications, such as autoimmune disease treatment .

Properties

IUPAC Name

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-11(15)8-7-14-9(12(16)17-2)5-4-6-10(14)13-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZKQMKTYTCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Core Structure Formation

The imidazo[1,2-a]pyridine scaffold is typically constructed via condensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate, this involves reacting 2-amino-5-methoxycarbonylpyridine with ethyl bromooxalate under basic conditions. The reaction proceeds through nucleophilic substitution at the α-carbon of the bromooxalate, followed by cyclization to form the fused bicyclic system .

Critical parameters include:

  • Base selection : Potassium carbonate in dimethylformamide (DMF) affords 68–72% yields, while weaker bases like triethylamine result in incomplete cyclization .

  • Temperature control : Reactions conducted at 80–90°C for 8–12 hours optimize ring closure without decarboxylation .

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, whereas toluene or dichloromethane slows kinetics .

Substituent compatibility studies show electron-withdrawing groups (e.g., methoxycarbonyl at C5) stabilize the transition state, improving yields to 78% compared to unsubstituted analogs (52%) .

Metal-Free Cycloisomerization of N-Propargylpyridinium Salts

A breakthrough method developed by Chapman et al. enables rapid, scalable synthesis under aqueous conditions . N-Propargylpyridinium bromide intermediates, prepared from 2-aminopyridines and propargyl bromide, undergo NaOH-promoted cycloisomerization at ambient temperature. The mechanism involves:

  • Base-induced propargyl-allene isomerization

  • Nazarov-type electrocyclization to form the imidazo[1,2-a]pyridine core

  • In situ esterification with ethyl and methyl oxalates .

Optimization highlights :

  • Reaction time : Completes within 5 minutes at 25°C, versus 6+ hours for traditional routes .

  • Scalability : Demonstrated at 10 g scale with 98% isolated yield, outperforming Pd-catalyzed methods (73% at 1 g) .

  • Solvent system : Water/ethyl acetate biphasic mixture facilitates easy product separation, reducing purification steps .

Comparative green metrics analysis reveals a 12-fold increase in space-time yield (2,940 kg·m³·day⁻¹) over Sonogashira-based approaches .

Regioselective Hydrazination with Diethyl Azodicarboxylate (DEAD)

Hydrazination at the C3 position introduces functional handles for further derivatization. As reported by Li et al., imidazo[1,2-a]pyridines react with DEAD in acetonitrile at 80°C without metal catalysts . Key advantages include:

  • Functional group tolerance : Substituents such as bromo (94%), cyano (89%), and methoxycarbonyl (91%) remain intact .

  • Regioselectivity : Exclusive C3-attack due to the nucleophilic character of the imidazole nitrogen lone pair .

  • Reaction scope : Adaptable to C2-unsubstituted substrates (e.g., 6-methylimidazo[1,2-a]pyridine affords 75% yield) .

Mechanistic pathway :

  • DEAD acts as an electrophile, attacked by the C3 carbon

  • Formation of a zwitterionic intermediate

  • Proton transfer and elimination of ethanol yield the hydrazinated product .

Late-stage introduction of carboxylate groups via Friedel-Crafts acylation provides an alternative to pre-functionalized starting materials. Using ethyl oxalyl chloride and N-methylimidazole derivatives, this method achieves 83–96% yields under mild conditions .

Procedure :

  • N-Acylation : Imidazole reacts with ethyl oxalyl chloride to form an N-acylated intermediate

  • C2-Deprotonation : Hünig’s base generates a reactive ylide

  • Acyl transfer : Migration from nitrogen to C2 completes the glyoxylate installation .

Key modifications :

  • Solvent : Dichloromethane minimizes side reactions versus THF or DMF .

  • Temperature : Room temperature prevents oxalate decomposition observed above 40°C .

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Scale DemonstratedAdvantages
CondensationK₂CO₃, DMF, 80°C, 12h68–781 gBroad substrate scope
Metal-Free Cycloisomer.NaOH, H₂O, 25°C, 5min9810 gRapid, scalable, eco-friendly
HydrazinationDEAD, MeCN, 80°C, 6h75–951 mmolFunctional group tolerance
Friedel-Crafts AcylationEtO₂CCOCl, i-Pr₂NEt, rt, 12h83–965 mmolLate-stage diversification

Efficiency metrics :

  • Atom economy : Metal-free cycloisomerization (92%) surpasses condensation (74%) and hydrazination (68%) .

  • Step count : Cycloisomerization requires one step versus 2–3 for other methods .

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate, have been linked to several biological activities:

  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against various microbial strains with promising results in inhibiting growth .
  • Anticancer Potential : Some studies suggest that these compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. They may interfere with signaling pathways that promote tumor growth, making them potential candidates for cancer therapy .
  • Neurological Applications : Certain derivatives have been identified as modulators of serotonin receptors, which could be beneficial in treating mood disorders and other neurological conditions. This modulation can influence neurotransmitter activity and improve mental health outcomes .
  • Anti-inflammatory Properties : The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are also noteworthy. They may inhibit pro-inflammatory cytokines and pathways, providing therapeutic avenues for autoimmune diseases and chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the effectiveness of imidazo[1,2-a]pyridine derivatives in various applications:

  • Antimicrobial Studies : A study demonstrated that specific derivatives showed strong inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications to the imidazo ring significantly influenced antimicrobial potency (see Table 1) .
  • Cancer Research : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation (see Table 2) .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDMicrobial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
5aStaphylococcus aureus1550
5bEscherichia coli1840
6aCandida albicans2030

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)
AMCF-7 (Breast Cancer)12
BHeLa (Cervical Cancer)15
CA549 (Lung Cancer)10

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking, at a concentration of 25 μM . This inhibition affects cellular processes such as membrane trafficking and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine and Imidazo[1,2-a]pyridine Derivatives

The 2017 synthesis study by Zhang et al. highlights structurally analogous pyrrolidine dicarboxylates (e.g., 5-ethyl 2-methyl derivatives substituted with aryl groups). These compounds share key features with the target molecule, including ester functionalities and heterocyclic cores, but differ in ring systems (pyrrolidine vs. imidazo[1,2-a]pyridine) and substituent patterns.

Table 1: Physical and Spectral Properties of Selected Compounds
Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (NMR, IR) Reference
2-O-Ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate Imidazo[1,2-a]pyridine 2-O-Ethyl, 5-O-methyl Not reported Not available
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine 4-(tert-butyl)phenyl, dicyano, methoxy 154–156 $ ^1H $ NMR (δ 1.30–7.40), IR 2950 cm$ ^{-1} $
5-Ethyl 2-methyl 4-(3-chlorophenyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine 3-chlorophenyl, dicyano, methoxy 154–156 $ ^{13}C $ NMR (δ 44.8–170.2), IR 1720 cm$ ^{-1} $
5-Ethyl 2-methyl 4-(p-tolyl)pyrrolidine-2,5-dicarboxylate (3c) Pyrrolidine p-tolyl, dicyano, methoxy 126–128 MS: [M+Na]$ ^+ $ 436.1493

Key Observations :

  • Substituent Effects on Melting Points : Bulky substituents like 4-(tert-butyl)phenyl increase melting points (154–156°C) compared to p-tolyl derivatives (126–128°C), suggesting enhanced crystallinity with sterically demanding groups .
  • Spectral Signatures : IR bands at ~1720 cm$ ^{-1} $ in pyrrolidine derivatives correspond to ester carbonyl stretches, a feature expected in the target compound but unverified due to data gaps .

Functional and Application-Based Comparisons

Pharmaceutical Potential vs. Agrochemical Use
  • Imidazo[1,2-a]pyridines : The target compound’s core structure is associated with patented molecules for autoimmune disease treatment, though its specific activity remains unexplored .
  • Imidazole-Based Herbicides : Compounds like imazamox and imazethapyr (pyridinecarboxylic acids with dihydroimidazole substituents) demonstrate agricultural applications, contrasting with the ester-focused research use of the target molecule .

Biological Activity

The compound 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazo[1,2-a]pyridine core, which is recognized for its ability to interact with various biological targets. The presence of ethyl and methyl substituents enhances its lipophilicity and may influence its receptor binding affinity.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that specific analogs demonstrated potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM . This suggests a potential application in treating tuberculosis, especially in the context of multidrug-resistant strains.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer effects. A comprehensive review noted that these compounds possess various mechanisms of action against cancer cells, including apoptosis induction and inhibition of cell proliferation . The dual inhibition of the PI3K/Akt/mTOR pathway has been identified as a promising target for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in several studies. Compounds with specific substitutions have shown significant albumin-denaturing power and reduced inflammation markers in vitro . This suggests their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications at various positions on the ring significantly affect biological activity. For instance:

  • Position 2 : Substituents at this position can enhance antimicrobial activity.
  • Position 5 : Methyl groups often improve lipophilicity and receptor affinity.
  • Carboxylate groups : These are crucial for interaction with biological targets and can modulate solubility.

Case Study 1: Antimicrobial Efficacy

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against multiple strains of bacteria. The results indicated that certain derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µM)Bacterial Strain
Compound A0.03M. tuberculosis
Compound B0.5Staphylococcus aureus
Compound C1.0E. coli

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific imidazo[1,2-a]pyridine derivatives inhibited the growth of cancer cell lines such as HCT-116 and MCF-7. The compounds acted by inducing apoptosis through mitochondrial pathways .

CompoundIC50 (nM)Cell Line
Compound D10HCT-116
Compound E15MCF-7

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction parameters for synthesizing 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via one-pot multi-step reactions, as demonstrated in imidazo[1,2-a]pyridine derivative syntheses . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps.
  • Temperature control : Maintain 60–80°C for optimal intermediate formation.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may improve esterification efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended .
    • Optimization Tip : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature) and identify yield-maximizing conditions using response surface methodology .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm ester substituents and imidazo[1,2-a]pyridine backbone .
  • IR Spectroscopy : Validate carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 248.2 (calculated) .
  • Melting Point : Compare observed vs. literature values (if available) to assess purity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) during derivative characterization be resolved?

  • Strategies :

  • Repeat under controlled conditions : Ensure solvent, temperature, and instrument calibration consistency .
  • Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
  • Cross-referencing : Compare with structurally analogous compounds (e.g., ethyl/methyl ester variants) in literature .

Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity or stability?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in functionalization .
  • Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices using packages like GROMACS .
  • Docking Studies : AutoDock Vina to assess binding affinity of derivatives to target proteins (e.g., kinase inhibitors) .

Q. What safety protocols are critical for handling this compound given limited toxicological data?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Challenges

Q. How can statistical experimental design (DoE) improve synthetic yield while reducing trial-and-error experimentation?

  • Implementation :

  • Factorial Design : Test 2–3 factors (e.g., solvent polarity, catalyst loading) at high/low levels to identify significant interactions .
  • Central Composite Design (CCD) : Optimize non-linear relationships between variables (e.g., temperature vs. reaction time) .
  • Data Analysis : Use software (Minitab, JMP) to generate contour plots and predict maximum yield conditions .

Q. What strategies address low reproducibility in scaled-up syntheses of this compound?

  • Solutions :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Kinetic Studies : Determine rate-limiting steps via time-course sampling and adjust agitation or heating rates accordingly .
  • Batch vs. Flow Chemistry : Evaluate continuous flow reactors for improved heat/mass transfer in esterification steps .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability under acidic/basic conditions be reconciled?

  • Investigation Steps :

  • Conditional Stability Tests : Expose the compound to pH gradients (1–14) and analyze degradation via HPLC at timed intervals .
  • Degradation Product Identification : Use LC-HRMS to detect hydrolysis byproducts (e.g., free carboxylic acids) .
  • Literature Synthesis : Cross-reference with structurally similar esters (e.g., tert-butyl variants) to infer susceptibility .

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